molecular formula C15H17N3O2S2 B2792078 4-amino-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide CAS No. 403726-41-0

4-amino-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide

Cat. No.: B2792078
CAS No.: 403726-41-0
M. Wt: 335.44
InChI Key: HIZMHZJVBVKXFK-UHFFFAOYSA-N
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Description

4-amino-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H17N3O2S2 and its molecular weight is 335.44. The purity is usually 95%.
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Biological Activity

4-amino-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide, with the CAS number 403726-41-0, is a thiazole derivative that has garnered attention due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H17N3O2S2, with a molar mass of 335.44 g/mol. The structure includes a thiazole moiety linked to a tetrahydrofuran group, which may contribute to its biological efficacy.

PropertyValue
Molecular FormulaC15H17N3O2S2
Molar Mass335.44 g/mol
Density1.43 ± 0.1 g/cm³ (predicted)
pKa12.56 ± 0.20 (predicted)

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. In particular, compounds with similar structures have shown promising results against various cancer cell lines:

  • Mechanism of Action : The anticancer activity is often attributed to the ability of the thiazole ring to interact with cellular proteins and enzymes involved in cancer progression. For instance, studies have demonstrated that thiazole compounds can induce apoptosis in cancer cells by modulating pathways related to Bcl-2 and other apoptotic factors .
  • Case Studies : A study highlighted that certain thiazole derivatives exhibited IC50 values less than that of doxorubicin against human glioblastoma U251 cells and human melanoma WM793 cells, indicating superior potency . The presence of electron-donating groups on the phenyl ring was identified as crucial for enhancing cytotoxic activity.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties:

  • Antibacterial and Antifungal Effects : Compounds similar to 4-amino-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)-2-thioxo-2,3-dihydrothiazole have shown effectiveness against various bacterial strains and fungi such as Candida albicans and Candida parapsilosis. For example, modifications in the thiazole structure have led to MIC values comparable to established antifungal agents like ketoconazole .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of thiazole derivatives:

  • Thiazole Ring : Essential for biological activity; modifications can enhance or reduce efficacy.
  • Substituents on Phenyl Ring : Electron-donating groups at specific positions can significantly increase anticancer activity.
  • Linker Variability : The presence of tetrahydrofuran as a linker may influence solubility and bioavailability, impacting overall efficacy.

Properties

IUPAC Name

4-amino-N-(oxolan-2-ylmethyl)-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S2/c16-13-12(14(19)17-9-11-7-4-8-20-11)22-15(21)18(13)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,16H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZMHZJVBVKXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(N(C(=S)S2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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